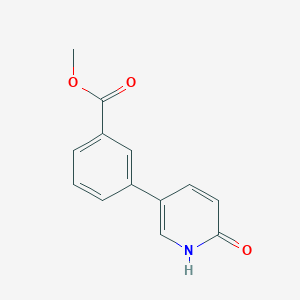
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%
Descripción general
Descripción
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%, also known as EMHP, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a molecular weight of about 206.25 g/mol and a melting point of about 136-138 °C. EMHP is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in catalysis, and as a reagent in biochemistry. This compound has a number of advantages over other compounds, including its low toxicity, high solubility, and low cost.
Aplicaciones Científicas De Investigación
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in catalysis, and as a reagent in biochemistry. It can be used as a ligand for metal complexes, as a reagent for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of pharmaceuticals. It can also be used as a fluorescent probe for the detection of proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is related to its ability to form chelates with metal ions. This property is utilized in a variety of applications, including as a ligand for metal complexes, as a reagent for the synthesis of heterocyclic compounds, and as a fluorescent probe for the detection of proteins and other biomolecules. 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% can also be used as a catalyst in catalysis, as it can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% can interact with enzymes, receptors, and other biomolecules, and can modulate their activity. It has also been shown to have an inhibitory effect on the growth of certain bacteria, fungi, and other microorganisms. In addition, 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to have an anti-inflammatory effect in animal models, and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is a low-cost, low-toxicity compound that is highly soluble in water, making it easy to work with. In addition, it has a high affinity for metal ions, making it useful as a ligand for metal complexes and as a catalyst in catalysis. However, 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is also limited in its applications, as it is not very stable and can decompose in the presence of heat or light.
Direcciones Futuras
The potential applications of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% are still being explored. Future research could focus on the development of new synthetic routes and applications for 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%, as well as on the further study of its biochemical and physiological effects. Additionally, further studies could be conducted to explore the potential therapeutic applications of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%, such as its use as an anti-inflammatory agent or as a drug target. Finally, further research could be conducted to explore the potential of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% as a fluorescent probe for the detection of proteins and other biomolecules.
Métodos De Síntesis
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is synthesized by a process known as Friedel-Crafts alkylation. This method involves the reaction of an aromatic compound, such as benzene, with an alkyl halide, such as ethyl bromide, in the presence of an acid catalyst, such as aluminum chloride. The reaction produces an alkylated aromatic compound, such as 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%. The reaction is reversible, and the product can be purified by recrystallization.
Propiedades
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-12-5-6-13(10(2)8-12)11-4-7-14(16)15-9-11/h4-9H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBDZEWFUZOETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CNC(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682933 | |
| Record name | 5-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111115-33-3 | |
| Record name | 5-(4-Ethoxy-2-methylphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111115-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)
![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367436.png)
![2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367439.png)


![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)







